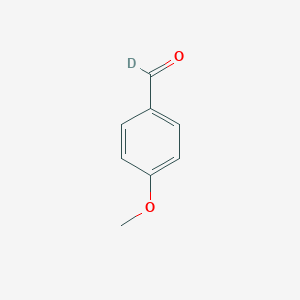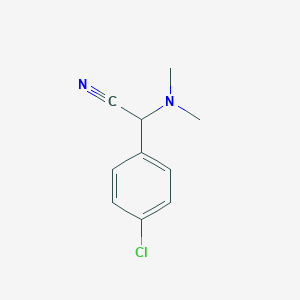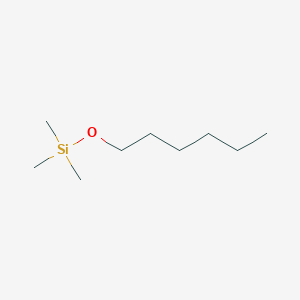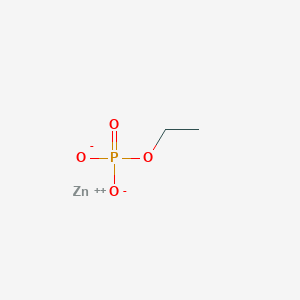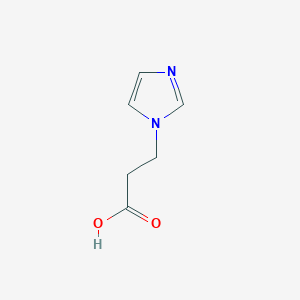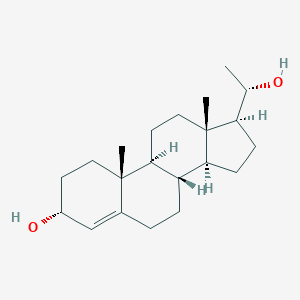
Propylene pentamer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene pentamer, also known as PP5, is a cyclic oligomer of propylene, with a molecular formula of C30H54. It is a colorless liquid with a high boiling point and low viscosity. PP5 has gained significant attention in recent years due to its potential applications in various fields, including scientific research, polymer synthesis, and material science.
Wirkmechanismus
The mechanism of action of Propylene pentamer is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. This compound has been shown to have a high binding affinity for DNA, which suggests that it may have potential applications in gene therapy and other areas of molecular biology.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, little is known about its biochemical and physiological effects on living organisms. Further research is needed to determine the potential risks and benefits of using this compound in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Propylene pentamer in laboratory experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the low solubility of this compound in common solvents can make it difficult to work with in certain experiments. Additionally, the lack of knowledge about its potential effects on living organisms raises concerns about its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Propylene pentamer, including its use as a template for the creation of nanoscale materials, its potential applications in drug delivery systems, and its use in gene therapy and other areas of molecular biology. Further research is also needed to determine the potential risks and benefits of using this compound in various applications, as well as to develop new synthesis methods and improve the properties of the material.
Wissenschaftliche Forschungsanwendungen
Propylene pentamer has several potential applications in scientific research, including its use as a starting material for the synthesis of novel polymers, as a template for the creation of nanoscale materials, and as a building block for the construction of supramolecular structures. This compound has also been studied for its potential use in drug delivery systems, where it can be used as a carrier for various drugs due to its high stability and low toxicity.
Eigenschaften
CAS-Nummer |
15220-87-8 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
prop-1-ene |
InChI |
InChI=1S/5C3H6/c5*1-3-2/h5*3H,1H2,2H3 |
InChI-Schlüssel |
RQFVHGAXCJVPBZ-UHFFFAOYSA-N |
SMILES |
CC=C.CC=C.CC=C.CC=C.CC=C |
Kanonische SMILES |
CC=C.CC=C.CC=C.CC=C.CC=C |
Piktogramme |
Health Hazard; Environmental Hazard |
Synonyme |
POLYMER560 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


